1-propyl-1H-pyrazole-4-sulfonyl chloride
Overview
Description
1-propyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This compound is characterized by the presence of a sulfonyl chloride group attached to the pyrazole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Mechanism of Action
Target of Action
1-Propyl-1H-pyrazole-4-sulfonyl chloride is a type of pyrazole derivative . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . .
Mode of Action
Pyrazole derivatives are generally known to interact with their targets through a radical addition followed by intramolecular cyclization . This process affords the important pyrazole skeleton in good to excellent yields under mild conditions with wide group tolerance .
Biochemical Pathways
Given the known antileishmanial and antimalarial activities of pyrazole derivatives , it can be inferred that this compound may affect pathways related to these diseases.
Result of Action
Given the known antileishmanial and antimalarial activities of pyrazole derivatives , it can be inferred that this compound may have similar effects.
Action Environment
It is known that the compound is stable under normal temperatures and is sensitive to moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-propyl-1H-pyrazole-4-sulfonyl chloride can be synthesized through various methods. One common approach involves the sulfonation of 1-propyl-1H-pyrazole with chlorosulfonic acid. The reaction typically occurs under controlled conditions to prevent over-sulfonation and ensure high yields. The general reaction scheme is as follows:
1-propyl-1H-pyrazole+chlorosulfonic acid→1-propyl-1H-pyrazole-4-sulfonyl chloride
The reaction is exothermic and requires careful temperature control, usually maintained between -20°C to 0°C .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation processes. The use of continuous flow reactors and automated systems ensures consistent product quality and high efficiency. The reaction conditions are optimized to minimize by-products and maximize yield .
Chemical Reactions Analysis
Types of Reactions
1-propyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Reduction: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride under specific conditions.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfonic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed under acidic or basic conditions.
Major Products Formed
Sulfonamides: Formed through nucleophilic substitution with amines.
Sulfonyl Hydrides: Formed through reduction reactions.
Sulfonic Acids: Formed through oxidation reactions.
Scientific Research Applications
1-propyl-1H-pyrazole-4-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and as a reagent in organic transformations.
Biology: Employed in the modification of biomolecules and the development of enzyme inhibitors.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents with anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-1H-pyrazole-4-sulfonyl chloride
- 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride
- 1H-pyrazole-4-sulfonyl chloride
Uniqueness
1-propyl-1H-pyrazole-4-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Compared to other pyrazole sulfonyl chlorides, the propyl group enhances its solubility and modifies its electronic properties, making it suitable for specific synthetic applications .
Properties
IUPAC Name |
1-propylpyrazole-4-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2O2S/c1-2-3-9-5-6(4-8-9)12(7,10)11/h4-5H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHAMFGLLNGMTHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C=N1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201276694 | |
Record name | 1-Propyl-1H-pyrazole-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201276694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1006348-63-5 | |
Record name | 1-Propyl-1H-pyrazole-4-sulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1006348-63-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Propyl-1H-pyrazole-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201276694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-propyl-1H-pyrazole-4-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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